Me-CO-Lys(Cbo)-Gly-Arg-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H41N9O9 |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H41N9O9/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33)/t23-,24-/m0/s1 |
InChI Key |
RKRQEUOOFWPOJI-ZEQRLZLVSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Me-CO-Lys(Cbo)-Gly-Arg-pNA: A Chromogenic Substrate for C1 Esterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate, Methoxycarbonyl-Lys(Carbobenzoxy)-Glycyl-Arginine-p-nitroanilide, commonly abbreviated as Me-CO-Lys(Cbo)-Gly-Arg-pNA. It is a synthetic tripeptide primarily utilized in biochemical assays to measure the activity of C1 esterase, a critical serine protease in the classical complement pathway. This document details the substrate's chemical properties, its mechanism of action, and its application in enzymatic assays. A detailed experimental protocol for its use, alongside a discussion of its synthesis and quality control, is provided to support researchers in its practical application.
Introduction
This compound is a valuable tool for researchers studying the complement system, a crucial component of the innate immune response. Its utility lies in its ability to be specifically cleaved by C1 esterase, releasing a chromogenic molecule, p-nitroaniline (pNA), which can be quantified spectrophotometrically. This allows for the sensitive and continuous measurement of C1 esterase activity, facilitating studies on the regulation of the complement cascade and the screening of potential inhibitors.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| Full Chemical Name | Methoxycarbonyl-Lys(Carbobenzoxy)-Glycyl-Arginine-p-nitroanilide |
| Molecular Formula | C₃₀H₄₁N₉O₉ |
| Molecular Weight | 671.70 g/mol |
| CAS Number | 96559-87-4 |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in water |
| Storage | Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Mechanism of Action and Role in the Classical Complement Pathway
This compound serves as an artificial substrate for the activated C1s subcomponent of the C1 complex, which possesses serine protease activity. The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline moiety. This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that can be detected by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of C1 esterase.
The C1 esterase itself is a key enzyme in the classical complement pathway , a critical cascade of the immune system involved in pathogen recognition and elimination. The activation of this pathway is initiated by the binding of the C1 complex (composed of C1q, C1r, and C1s) to antigen-antibody complexes. This binding triggers a conformational change, leading to the auto-activation of C1r, which in turn cleaves and activates C1s. Activated C1s then proceeds to cleave complement components C4 and C2, initiating the downstream events of the complement cascade.
Measuring C1 Esterase Activity: A Technical Guide Using the Chromogenic Substrate Me-CO-Lys(Cbo)-Gly-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate Me-CO-Lys(Cbo)-Gly-Arg-pNA for the accurate and sensitive measurement of C1 esterase (C1s) activity. C1 esterase, a key serine protease in the classical complement pathway, plays a critical role in the innate immune response. Its activity is tightly regulated, and dysregulation is associated with various inflammatory and autoimmune diseases. Therefore, precise measurement of C1 esterase activity is crucial for basic research, clinical diagnostics, and the development of therapeutic inhibitors.
Core Principles of the Assay
The chromogenic substrate this compound is a synthetic peptide that mimics the natural substrate of C1 esterase. The principle of the assay is based on the enzymatic cleavage of this substrate by active C1 esterase. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the C1 esterase activity in the sample.
C1 Esterase Activation Pathway
The activation of C1 esterase is a critical step in the classical complement pathway. The following diagram illustrates the key events leading to the formation of active C1 esterase.
Experimental Protocols
This section provides a detailed methodology for measuring C1 esterase activity using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents
-
Purified active C1 esterase (C1s)
-
Chromogenic Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Assay Workflow
The following diagram outlines the experimental workflow for the C1 esterase activity assay.
Troubleshooting & Optimization
How to prevent degradation of Me-CO-Lys(Cbo)-Gly-Arg-pNA stock solution
This technical support center provides guidance on the proper handling and storage of the chromogenic substrate Me-CO-Lys(Cbo)-Gly-Arg-pNA to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and performance of your stock solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the lyophilized powder of this compound?
A1: The lyophilized powder should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, -20°C or -80°C is recommended.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare the stock solution. Briefly vortex to dissolve the peptide completely. To minimize the effects of residual moisture, use freshly opened solvent.
Q3: What is the recommended storage condition for the stock solution?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Can I store the stock solution at 4°C?
A4: It is not recommended to store the stock solution at 4°C for extended periods, as this can accelerate degradation. For daily use, a working solution can be kept on ice, but for longer-term storage, freezing is essential.
Q5: What are the main causes of degradation of the this compound stock solution?
A5: The primary causes of degradation are hydrolysis, oxidation, and damage from repeated freeze-thaw cycles. Exposure to light and moisture can also contribute to the degradation of the peptide.
Q6: How can I check if my stock solution has degraded?
A6: A significant decrease in the signal-to-noise ratio in your assay, or a complete loss of signal, can indicate degradation. You may also observe a change in the color or clarity of the solution. For a more quantitative assessment, you can perform a stability test as outlined in the experimental protocols section.
Quantitative Data Summary
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | 1 year | Sealed, protected from moisture and light. |
| -80°C | 2 years | Sealed, protected from moisture and light. | |
| Stock Solution | -20°C | 1 month | Aliquoted, sealed, protected from moisture. Avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquoted, sealed, protected from moisture. Avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Stability Testing of this compound Stock Solution
This protocol outlines a method to assess the stability of your stock solution over time and under different storage conditions.
1. Objective: To determine the rate of degradation of a this compound stock solution under specific storage conditions.
2. Materials:
-
This compound stock solution
-
Assay buffer (specific to your experimental setup)
-
Enzyme (e.g., C1 Esterase)
-
Microplate reader
-
96-well microplates
3. Method:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Aliquot the stock solution into multiple tubes.
-
Designate a set of aliquots for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
At designated time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30), retrieve one aliquot from each storage condition.
-
On each testing day, perform an enzyme activity assay using the retrieved aliquots and a freshly prepared standard.
-
Prepare serial dilutions of the stored stock solution and the fresh standard.
-
Add the substrate dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding a constant concentration of the enzyme to each well.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm for p-nitroaniline) over a set period.
-
-
Calculate the reaction rate (Vmax) for each sample.
-
Compare the activity of the stored samples to the freshly prepared standard at each time point. The percentage of remaining activity can be calculated as: (Vmax of stored sample / Vmax of fresh standard) * 100%
4. Data Analysis: Plot the percentage of remaining activity against time for each storage condition. This will provide a visual representation of the degradation rate.
Troubleshooting Guides
Issue 1: Low or No Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Degraded Substrate Stock | Prepare a fresh stock solution from lyophilized powder. Perform a stability test on your existing stock. |
| Incorrect Storage | Review storage conditions. Ensure aliquots are stored at -80°C and protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Inactive Enzyme | Test the enzyme activity with a fresh, known-good substrate lot. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. The optimal pH for many enzymatic assays is between 5 and 7. |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct wavelength for detecting p-nitroaniline (around 405 nm). |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis | Prepare the reaction mixture immediately before use. Minimize the time the substrate is in the assay buffer before the addition of the enzyme. |
| Contaminated Reagents | Use fresh, high-purity water and buffer components. Filter-sterilize the buffer if necessary. |
| Light Exposure | Protect the stock solution and the assay plate from direct light, as p-nitroanilide can be light-sensitive. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid degradation from repeated temperature changes. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent. |
| Incomplete Dissolution | Ensure the lyophilized powder is completely dissolved in the solvent when preparing the stock solution. |
| Precipitation of Substrate | If the substrate precipitates upon dilution in aqueous buffer, consider adjusting the final DMSO concentration in the assay. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
Improving sensitivity of C1 esterase assay with Me-CO-Lys(Cbo)-Gly-Arg-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic C1 esterase assay with the substrate Me-CO-Lys(Cbo)-Gly-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromogenic C1 esterase assay?
A1: The chromogenic C1 esterase assay is a functional assay that measures the activity of C1 esterase inhibitor (C1-INH) in a sample, typically plasma or serum. The assay principle is based on the following reactions:
-
C1-INH in the sample binds to and inhibits a known, excess amount of C1 esterase added to the reaction.
-
The remaining, uninhibited C1 esterase then cleaves the chromogenic substrate, this compound.
-
This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that can be measured spectrophotometrically at 405 nm.
The amount of pNA released is inversely proportional to the functional activity of C1-INH in the sample.
Q2: How can I improve the sensitivity and specificity of my C1 esterase assay?
A2: To enhance the sensitivity and specificity of the assay, consider the following modifications:
-
Addition of Methylamine: Methylamine can be added to a final concentration of 0.12 mol/L to reduce the inhibitory effect of α2-macroglobulin on C1s, a component of the C1 esterase complex.
-
Addition of Heparin: Heparin, at a final concentration of 3000 int. units/L, can be used to enhance the reaction between C1s and C1-INH. Surface plasmon resonance studies have shown that heparin significantly accelerates the interaction between C1-INH and C1s.
Q3: What are the critical sample handling procedures for this assay?
A3: Proper sample handling is crucial for accurate results. C1-INH is sensitive to degradation, which can lead to falsely low functional measurements.
-
Collection: Collect blood specimens in either red-top tubes (for serum) or citrate tubes (for plasma). Fasting specimens are preferred but not mandatory.
-
Immediate Cooling: Place the collected sample on wet ice immediately after collection.
-
Centrifugation: If a refrigerated centrifuge is not available, keep the specimen on ice before and after centrifugation at room temperature.
-
Aliquoting and Freezing: Aliquot the serum or plasma into plastic vials and freeze immediately, preferably within 30 minutes of centrifugation. Samples should be stored at ≤ -20°C and are stable for at least two weeks. For longer-term storage, -70°C or colder is recommended. Thawed or hemolytic specimens are generally considered unacceptable.
Q4: What is the difference between a functional C1-INH assay and an antigenic C1-INH assay?
A4: A functional C1-INH assay, like the chromogenic assay, measures the actual inhibitory activity of the C1-INH protein. An antigenic assay, on the other hand, measures the concentration of the C1-INH protein, regardless of whether it is functional or not. For diagnosing conditions like Hereditary Angioedema (HAE), where patients may have normal levels of a dysfunctional protein (Type II HAE), a functional assay is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal (Low pNA absorbance) | 1. Inactive C1 Esterase: The enzyme may have lost activity due to improper storage or handling. 2. High C1-INH Activity in Sample: The sample may have very high levels of functional C1-INH. 3. Substrate Degradation: The this compound substrate may have degraded. | 1. Use a fresh vial of C1 esterase and ensure it is stored and handled according to the manufacturer's instructions. 2. Dilute the sample and re-run the assay. 3. Use a fresh, properly stored stock of the chromogenic substrate. |
Validation & Comparative
A Comparative Guide to C1 Esterase Substrates: Me-CO-Lys(Cbo)-Gly-Arg-pNA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Me-CO-Lys(Cbo)-Gly-Arg-pNA with other commercially available alternatives for the measurement of C1 esterase activity. The selection of an appropriate substrate is critical for the accurate assessment of C1 inhibitor (C1-INH) function, a key diagnostic parameter for hereditary angioedema (HAE) and other complement-mediated diseases. This document outlines the performance characteristics of various substrates, supported by available experimental data, and provides detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Introduction to C1 Esterase and its Measurement
C1 esterase is a serine protease and the first component of the classical complement pathway. Its activity is tightly regulated by the C1 inhibitor (C1-INH).[1] A deficiency or dysfunction of C1-INH leads to inappropriate activation of the complement system and the contact system, resulting in the overproduction of bradykinin and subsequent angioedema.[2] Therefore, the functional analysis of C1-INH is a cornerstone in the diagnosis and monitoring of HAE.[3][4]
Chromogenic assays are widely used to determine the functional activity of C1-INH. These assays typically involve the addition of a known amount of C1 esterase to a plasma sample. The C1-INH present in the sample neutralizes a portion of the C1 esterase. The remaining, uninhibited C1 esterase activity is then measured by the hydrolysis of a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the functional activity of C1-INH in the sample.[5]
Comparison of C1 Esterase Substrates
The choice of chromogenic substrate significantly impacts the sensitivity, specificity, and kinetic properties of the C1 esterase assay. Here, we compare this compound with other commonly used p-nitroanilide (pNA) based substrates.
Quantitative Performance Data
| Substrate Sequence | P4 | P3 | P2 | P1 | Relative Vmax/Km (%)[6] |
| Ac-Lys(Cbz)-Gly-Arg-pNA | Ac | Lys(Cbz) | Gly | Arg | 100 |
| Tos-Gly-Pro-Arg-pNA | Tos | Gly | Pro | Arg | 15 |
| Boc-Gln-Gly-Arg-pNA | Boc | Gln | Gly | Arg | 78 |
| Boc-Val-Gly-Arg-pNA | Boc | Val | Gly | Arg | 28 |
| Ac-Gly-Lys(Cbz)-Arg-pNA | Ac | Gly | Lys(Cbz) | Arg | 27 |
Table 1: Relative Catalytic Efficiency of Various p-Nitroanilide Substrates with Human C1s. Data adapted from Skoog et al., 1989. The Vmax/Km of Ac-Lys(Cbz)-Gly-Arg-pNA was set to 100%.
Commercially available C1-INH functional assays, such as Berichrom® and Technochrom®, utilize the substrate MeOC-Lys(ε-Cbo)-Gly-Arg-pNA, which is also a close analog of the optimal sequence identified by Skoog et al.[2][5] The high relative catalytic efficiency of substrates with the Lys(Cbz)-Gly-Arg-pNA core sequence suggests that this compound is a highly efficient and specific substrate for C1 esterase.
Another substrate mentioned in the literature is Tos-Gly-Pro-Arg-pNA. While it is a substrate for various serine proteases, its relative Vmax/Km for C1s is significantly lower than that of the Ac-Lys(Cbz)-Gly-Arg-pNA substrate, indicating lower efficiency for C1 esterase assays.[6]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for performing a C1 esterase functional assay using a chromogenic substrate. These are generalized protocols and should be optimized for specific laboratory conditions and equipment.
Manual Chromogenic C1-INH Functional Assay Protocol (General)
This protocol is based on the principles of the Berichrom® C1-Inhibitor assay.[2][7]
Materials:
-
Test plasma (citrated)
-
C1 Esterase reagent
-
Chromogenic Substrate (e.g., MeOC-Lys(ε-Cbo)-Gly-Arg-pNA)
-
Reaction Buffer
-
Stopping Reagent (e.g., 20% acetic acid)
-
Microplate reader or spectrophotometer with a 405 nm filter
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Dilute the test plasma and control samples with the provided sample buffer.
-
Reaction Initiation:
-
Pipette the diluted plasma sample into a microplate well.
-
Add the C1 Esterase reagent to the well and mix.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at 37°C to allow the C1-INH in the plasma to inhibit the C1 esterase.
-
-
Chromogenic Reaction:
-
Add the chromogenic substrate solution to the well and mix immediately.
-
Start a timer and incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
-
Reaction Termination: Add the stopping reagent to the well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of the solution at 405 nm.
-
Calculation: The C1-INH function is inversely proportional to the measured absorbance. The activity is typically expressed as a percentage of a normal plasma pool.
Automated Chromogenic C1-INH Functional Assay
Automated coagulation analyzers can also be used for C1-INH functional assays, offering high throughput and precision. The Technochrom® C1-INH assay is an example of a commercially available automated assay.[3][4] The general principle remains the same as the manual assay, with the instrument performing the pipetting, incubation, and measurement steps.
Signaling Pathway and Experimental Workflow Visualization
Classical Complement Pathway Activation
The following diagram illustrates the initial steps of the classical complement pathway, where C1 esterase plays a crucial role. C1-INH is the primary regulator of this process.
Caption: Classical complement pathway activation and its regulation by C1-INH.
Experimental Workflow for Chromogenic C1-INH Assay
The diagram below outlines the key steps in a typical chromogenic C1 esterase inhibitor functional assay.
Caption: Workflow of a chromogenic C1 esterase inhibitor functional assay.
Conclusion
The selection of a chromogenic substrate is a critical determinant of the performance of C1 esterase functional assays. Based on available data, this compound and its close analogs, such as Ac-Lys(γCbz)-Gly-Arg-pNA and MeOC-Lys(ε-Cbo)-Gly-Arg-pNA, demonstrate high specificity and catalytic efficiency for C1 esterase. These substrates are therefore well-suited for the sensitive and reliable measurement of C1-INH function in research and clinical settings. While alternative substrates exist, their lower relative efficiency with C1s may compromise assay performance. The provided experimental protocols and workflow diagrams offer a practical guide for the implementation of these assays. For routine diagnostic purposes, the use of standardized and commercially available kits like Berichrom® and Technochrom® is recommended to ensure consistency and quality control.
References
- 1. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 2. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 3. technoclone.com [technoclone.com]
- 4. C1 Esterase Inhibitor, Functional, Serum - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 5. reference.loinc.org [reference.loinc.org]
- 6. A new simple method for determination of C1-esterase inhibitor activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of C1 Esterase Inhibitor Activity Assays: A Guide to Inter-Laboratory Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of C1 esterase inhibitor (C1-INH) activity is paramount for the diagnosis and monitoring of hereditary angioedema (HAE) and for the quality control of C1-INH therapeutic products. However, significant variability in results across different laboratories has been a persistent challenge. This guide provides a comprehensive comparison of the most common C1-INH functional assays, focusing on their inter-laboratory reproducibility and providing supporting data and detailed experimental protocols to aid in the selection and standardization of these critical tests.
The choice of assay for determining C1-INH function can significantly impact clinical diagnosis and the assessment of therapeutic efficacy. The two most widely used methods are chromogenic and Enzyme-Linked Immunosorbent Assays (ELISAs). More recently, automated turbidimetric assays have emerged, offering potential for improved standardization and throughput. This guide delves into the performance of these methods, drawing on data from multi-center studies and proficiency testing programs.
Performance Comparison of C1-INH Functional Assays
The reproducibility of C1-INH activity measurements is a key consideration for both clinical diagnostics and multicenter clinical trials. The following table summarizes the inter-laboratory and intra-/inter-assay variability of chromogenic, ELISA, and automated turbidimetric assays based on published data.
| Assay Type | Analyte Measured | Key Principle | Inter-Laboratory Variability (GCV/CV) | Intra-Assay Variability (CV) | Inter-Assay Variability (CV) |
| Chromogenic | Functional C1-INH activity | C1-INH in the sample inhibits a known amount of C1 esterase. The residual C1 esterase activity is measured by the cleavage of a chromogenic substrate. | 9.9% (GCV for plasma standard)[1] | 1.3 - 4.5%[2] | 3.0 - 6.0%[2] |
| ELISA | Functional C1-INH activity | C1-INH in the sample binds to coated C1s. The amount of bound functional C1-INH is detected by a specific antibody. | Generally higher than chromogenic assays. | 3.3 - 5.4%[3] | 5.7 - 10%[3] |
| Automated Turbidimetric | C1-INH protein concentration | Measures the turbidity caused by the antigen-antibody reaction between C1-INH in the sample and a specific antiserum. | Not a functional assay | <6%[4][5] | <6%[4][5] |
GCV: Geometric Coefficient of Variation; CV: Coefficient of Variation
A noteworthy international collaborative study aimed at establishing the WHO 1st international standards for C1-inhibitor highlighted the variability between labs. For a plasma standard, the overall geometric coefficient of variation (GCV) across 25 laboratories was 9.9%.[1] For a concentrate standard, the GCV was 12.8% across 22 laboratories.[1] The study also noted a trend for different commercial chromogenic kits to produce slightly different potency estimates for the concentrate standard.[1]
Another study evaluating an automated chromogenic assay (Berichrom®) on an Optilite turbidimeter reported excellent precision, with intra-assay CVs between 1.3% and 4.5% and inter-assay CVs between 3.0% and 6.0%.[2] In contrast, a study of an automated turbidimetric immunoassay for C1-INH concentration (not function) showed both intra- and inter-assay variability to be less than 6%.[4][5]
Studies directly comparing chromogenic and ELISA methods for diagnosing HAE have found that while both are useful, the chromogenic assay may have a higher negative predictive value.[3] Discordant results between the two methods have been observed, emphasizing the need for careful interpretation in conjunction with clinical history and other complement tests.
Signaling Pathways and Experimental Workflows
To visualize the principles behind these assays, the following diagrams illustrate the core mechanisms.
The above diagram illustrates the central role of C1-INH in regulating the classical complement pathway by inhibiting the activity of C1r and C1s proteases. Functional assays for C1-INH are designed to measure this inhibitory capacity.
Detailed Experimental Protocols
Standardization of experimental procedures is crucial for improving inter-laboratory reproducibility. Below are detailed protocols for the key C1-INH functional assays, based on commercially available kits.
Chromogenic C1-INH Assay (Based on Berichrom® C1-Inhibitor)
1. Principle: This is a functional assay where C1-INH from the patient's plasma inhibits a standardized amount of C1-esterase. The remaining C1-esterase activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline). The intensity of the color is inversely proportional to the C1-INH activity in the sample.[6][7]
2. Reagents and Materials:
-
Berichrom® C1-INHIBITOR REAGENT E (contains C1-esterase)
-
Berichrom® C1-INHIBITOR SUBSTRATE
-
Distilled water
-
Isotonic saline
-
Acetic acid (20%)
-
Control plasmas (normal and pathological ranges)
-
Microplate reader or automated coagulation analyzer
3. Sample Preparation:
-
Collect venous blood into a tube containing 0.11 mol/L (3.2%) sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge to obtain platelet-poor plasma.
-
Samples should be tested fresh or stored frozen.
4. Assay Procedure (Manual Method):
-
Prepare a blank, a standard, and sample dilutions in tubes.
-
To the sample and standard tubes, add 20 µL of plasma.
-
Add 1000 µL of Berichrom® C1-INHIBITOR REAGENT E to all tubes, mix, and incubate for exactly 5 minutes at 37°C.
-
Add 100 µL of Berichrom® C1-INHIBITOR SUBSTRATE to all tubes, mix immediately, and start a timer.
-
After exactly 2 minutes, add 500 µL of 20% acetic acid to stop the reaction.
-
Mix and read the absorbance at 405 nm against the sample blank within 60 minutes.
5. Calculation: The C1-inhibitor activity is calculated based on a calibration curve generated from the standards. The result is typically expressed as a percentage of normal activity.
ELISA for Functional C1-INH (Based on MicroVue™ C1-Inhibitor Plus EIA)
1. Principle: This is a quantitative enzyme immunoassay. C1-INH in the sample is first reacted with a known amount of C1-Inhibitor Reactant. The mixture is then added to microplate wells coated with a monoclonal antibody specific for the C1s-C1-INH complex. The amount of bound functional C1-INH is then detected using a horseradish peroxidase (HRP)-conjugated antibody. The color development is proportional to the amount of functional C1-INH in the sample.[3][8][9]
2. Reagents and Materials:
-
MicroVue™ C1-Inhibitor Plus EIA kit (contains antibody-coated microplate, standards, controls, wash buffer, specimen diluent, C1-Inhibitor Reactant, conjugate, substrate, and stop solution)
-
Distilled or deionized water
-
Microplate reader
3. Sample Preparation:
-
Use serum or EDTA plasma.
-
Dilute samples 1:101 with the provided 1X Specimen Diluent.[9]
4. Assay Procedure:
-
Add 100 µL of reconstituted standards, controls, and diluted patient samples to pre-labeled micro-tubes.
-
Add 20 µL of freshly reconstituted C1-Inhibitor Reactant to each micro-tube, vortex, and incubate for 30 ± 1 minutes at 15°C to 30°C.[9]
-
Add 50 µL of the reactant-treated standards, controls, and specimens to the appropriate microassay wells.
-
Incubate for 10 ± 1 minutes at 15°C to 30°C.
-
Wash the wells five times with 1X Wash Solution.
-
Add 50 µL of C1-Inhibitor Conjugate to each well and incubate for 60 ± 1 minutes at 15°C to 30°C.
-
Wash the wells five times.
-
Add 100 µL of Substrate Solution to each well and incubate for 15 minutes at 15°C to 30°C.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within one hour.
5. Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of functional C1-INH in the patient samples is determined from this curve.
Automated Turbidimetric Immunoassay for C1-INH Concentration (Based on Optilite® C1-INH Assay)
1. Principle: This assay measures the concentration of C1-INH protein, not its function. It is based on the principle of turbidimetry. The C1-INH in the patient sample acts as an antigen and reacts with a specific anti-C1-INH antibody to form insoluble antigen-antibody complexes. The turbidity of the solution, which is proportional to the concentration of C1-INH, is measured by the change in light transmission.[4][5][10]
2. Reagents and Materials:
-
Optilite® C1-INH kit (contains antiserum, reaction buffer, calibrators, and controls)
-
Optilite® turbidimetric analyzer
3. Sample Preparation:
-
Serum is the recommended sample type.
4. Assay Procedure: The procedure is fully automated on the Optilite® analyzer. The instrument handles sample and reagent pipetting, incubation, and measurement. The assay is typically calibrated using a set of calibrators with known C1-INH concentrations.
5. Results: The results are reported as the concentration of C1-INH in g/L.
Conclusion and Recommendations
The measurement of C1 esterase inhibitor activity is a complex process influenced by assay methodology, reagent quality, and laboratory practices. While both chromogenic and ELISA-based functional assays are widely used, the evidence suggests that chromogenic assays generally exhibit lower inter-laboratory variability and may offer better diagnostic accuracy for HAE. [11] The development of the WHO international standards for C1-inhibitor is a significant step towards harmonization and reducing discrepancies between laboratories.[1]
For laboratories seeking to improve the reproducibility of their C1-INH measurements, the following recommendations are crucial:
-
Participation in external quality assessment (EQA) schemes is essential for monitoring and improving performance.
-
Strict adherence to validated and standardized experimental protocols , including meticulous sample handling and storage, is paramount.
-
The use of international standards for calibration is highly recommended to ensure traceability and comparability of results.
-
For diagnostic purposes, functional C1-INH results should always be interpreted in the context of the patient's clinical presentation and other complement protein levels (e.g., C4).
The advent of automated systems, such as those for chromogenic and turbidimetric assays, holds promise for further reducing variability and improving efficiency in C1-INH testing. As technology continues to evolve, ongoing evaluation and comparison of different methods will be critical to ensure the highest level of accuracy and reproducibility in the assessment of C1 esterase inhibitor activity.
References
- 1. zlmsg.ch [zlmsg.ch]
- 2. Quantification of C1 inhibitor activity using a chromogenic automated assay: analytical and clinical performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroVue™ C1-Inhibitor Plus EIA | QuidelOrtho [quidelortho.com]
- 4. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 7. reference.loinc.org [reference.loinc.org]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. tecomedical.com [tecomedical.com]
- 10. Quantification of human C1 esterase inhibitor protein using an automated turbidimetric immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
